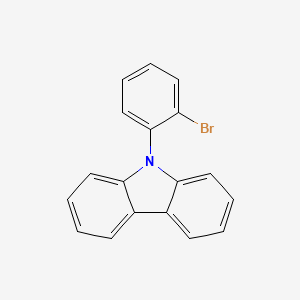

9-(2-Bromophenyl)-9H-carbazole

描述

Evolution of Carbazole (B46965) Chemistry in Heterocyclic Compound Research

Carbazole, a tricyclic aromatic heterocycle, was first isolated from coal tar in the 19th century. numberanalytics.com Initially, research focused on its basic chemical properties and the synthesis of simple derivatives. However, over the decades, the significance of carbazole has grown immensely, particularly within the realm of heterocyclic chemistry. numberanalytics.commdpi.com The development of modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig and Suzuki-Miyaura reactions, has revolutionized the ability to synthesize a wide variety of carbazole derivatives with high precision and efficiency. rsc.orgbeilstein-journals.orgmdpi.com This has paved the way for the exploration of carbazoles in diverse applications, from pharmaceuticals to the burgeoning field of organic electronics. mdpi.comechemcom.com

Role of N-Substitution in Modulating Carbazole Electronic Structures

The substitution at the nitrogen atom (position 9) of the carbazole ring is a key strategy for fine-tuning the electronic properties of the molecule. researchgate.net The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgresearchgate.net This modulation of the electronic structure is critical for designing materials with specific charge-transport characteristics. For instance, attaching different aryl groups to the nitrogen atom can alter the charge carrier mobility and the emission properties of the resulting N-arylcarbazole, making it suitable for use as a host material, an emitting material, or a hole-transporting material in electronic devices. researchgate.netosti.gov

The introduction of substituents can also impact the planarity and rigidity of the carbazole structure, which in turn affects its photophysical properties. researchgate.net A more planar configuration can lead to enhanced conjugation and improved charge transport. researchgate.net

Overview of Research Directions in N-Arylcarbazole Derivatives for Functional Materials

Current research on N-arylcarbazole derivatives is largely driven by their potential applications in advanced functional materials. A major area of focus is their use in organic light-emitting diodes (OLEDs). researchgate.netnih.gov N-arylcarbazoles are widely employed as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as hole-transporting materials. beilstein-journals.orgmdpi.commdpi.com Their high triplet energy and good thermal stability are particularly advantageous for these applications.

Beyond OLEDs, N-arylcarbazoles are being investigated for their use in organic photovoltaics (OPVs), where their electron-rich nature and charge-transport capabilities are beneficial. a2bchem.com Other research avenues include their application as organic semiconductors, in photocatalysis, and as building blocks for complex, multi-functional organic molecules. a2bchem.comresearchgate.net The ability to readily functionalize the aryl group at the nitrogen position allows for the creation of a vast library of compounds with diverse and tunable properties. researchgate.net

Contextualizing 9-(2-Bromophenyl)-9H-Carbazole within Contemporary Carbazole Research

Within this vibrant research landscape, this compound emerges as a key intermediate and building block. The presence of the bromine atom at the ortho-position of the N-phenyl ring makes it a versatile precursor for further chemical modifications. chemimpex.com This bromine atom can be readily substituted or used in cross-coupling reactions to introduce a wide range of other functional groups, allowing for the synthesis of more complex N-arylcarbazole derivatives with tailored properties. mdpi.comacs.org

For example, this compound has been utilized in the synthesis of bipolar host materials for OLEDs, where additional electron-transporting moieties are attached via reactions at the bromine position. acs.org Its use in Suzuki-Miyaura coupling reactions has been documented for the preparation of materials with extended conjugation. mdpi.com The strategic placement of the bromo substituent provides a reactive handle for constructing intricate molecular architectures, positioning this compound as a valuable tool for researchers in materials science.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂BrN | sigmaaldrich.com |

| Molecular Weight | 322.20 g/mol | sigmaaldrich.com |

| CAS Number | 902518-11-0 | sigmaaldrich.com |

| Appearance | Fibers | sigmaaldrich.com |

| Melting Point | 88-93 °C | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

9-(2-bromophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWDVYIULXXMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732133 | |

| Record name | 9-(2-Bromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902518-11-0 | |

| Record name | 9-(2-Bromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Bromophenyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Electrochemical Characterization of 9 2 Bromophenyl 9h Carbazole Analogues

Photophysical Behavior Investigations

The photophysical properties of these carbazole (B46965) derivatives are primarily explored through absorption and emission spectroscopy, providing insights into their excited state dynamics.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For 9-(2-Bromophenyl)-9H-carbazole analogues, the UV-Vis spectra typically reveal characteristic absorption bands corresponding to π-π* and n-π* transitions.

Derivatives of carbazole generally exhibit strong absorption bands in the UV region. For instance, the absorption spectra of many carbazole derivatives show high-energy absorption bands around 240 nm, which are attributed to the S0→S2 transition, and another band around 303-330 nm corresponding to the π-π* electronic transition. emu.edu.trresearchgate.net The specific position and intensity of these bands can be influenced by the nature and position of substituents on the carbazole core and the phenyl ring. For example, the introduction of aryl groups at the 3 and 6 positions of the carbazole can lead to a bathochromic (red) shift in the absorption spectrum. nsf.gov

In a study of 9-phenyl-9H-carbazole-based o-carboranyl compounds, a low-energy absorption band was observed around 329 nm with a shoulder extending to 350 nm. nih.gov Halogen-substituted carbazoles and their N-acetic and propionic acid derivatives also have their electronic absorption spectra measured in acetonitrile, providing further insight into their electronic properties. nih.gov Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), are often employed to complement experimental data and assist in the assignment of electronic transitions. nih.gov

Table 1: UV-Vis Absorption Data for Selected Carbazole Derivatives

| Compound | Solvent | λ_abs (nm) | Reference |

|---|---|---|---|

| Carbazole | Various | ~303, ~330 | emu.edu.tr |

| N-ethylcarbazole | Gas Phase | - | nih.gov |

| 9-phenylcarbazole (B72232) | Gas Phase | - | nih.gov |

| 9-phenyl-9H-carbazole-based o-carboranyl compounds | - | ~329 | nih.gov |

| (E)-4-((4-(4-(9H-carbazol-9-yl)styryl)phenyl)ethynyl)-7-bromobenzo[c] acs.orgciac.jl.cnresearchgate.netthiadiazole (CzPB-Br) | CH2Cl2 | 404 | ciac.jl.cn |

| 4,7-bis((4-((E)-4-(9H-carbazol-9-yl)styryl)phenyl)ethynyl)benzo[c] acs.orgciac.jl.cnresearchgate.netthiadiazole (CzPBPCz) | CH2Cl2 | 442 | ciac.jl.cn |

Note: This table is interactive and can be sorted by clicking on the column headers.

Photoluminescence (PL) spectroscopy, encompassing both fluorescence and phosphorescence, provides critical information about the de-excitation pathways of the excited states. Carbazole derivatives are known for their emissive properties, which can be tuned by structural modifications.

Fluorescence spectra of carbazole derivatives are often characterized by emission from a singlet excited state. acs.org For example, two π-conjugated intramolecular charge transfer (ICT) derivatives, CzPB-Br and CzPBPCz, exhibit maximum fluorescence wavelengths at 557 nm and 588 nm in dichloromethane, respectively. ciac.jl.cn The solid-state emissions for these compounds are observed at 515 nm (green) and 568 nm (yellow). ciac.jl.cn

Phosphorescence, an emission from a triplet excited state, is also a key feature of many carbazole derivatives, particularly at low temperatures (77 K). researchgate.netresearchgate.net The phosphorescence spectra of nitro-substituted carbazoles show broad bands, and their emission is red-shifted compared to the parent carbazole. researchgate.net Some carbazole-containing gold(I) complexes exhibit aggregation-induced phosphorescent emission, with emission peaks around 593-612 nm in the solid state. nih.gov The lifetimes of these emissions are in the microsecond range, confirming their phosphorescent origin. nih.gov Furthermore, impurities in carbazole have been shown to enable organic persistent room temperature phosphorescence (pRTP). frontiersin.org

The photoluminescence quantum yield (PLQY) and lifetime are crucial parameters for quantifying the efficiency and dynamics of the emission process.

The PLQY represents the ratio of photons emitted to photons absorbed. For carbazole derivatives, the PLQY can vary significantly depending on the molecular structure and the surrounding environment. For instance, the PLQY of 9-(4-bromobenzyl)-9H-carbazole was found to vary from 16.0% to 91.1% depending on the purity of the starting carbazole. acs.org In another study, the quantum yields of 9-phenyl-9H-carbazole-based ortho-carboranyl luminophores in the film state were enhanced by increasing the electron-donating ability of the substituent on the 9-phenyl group. nih.gov

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-resolved photoluminescence measurements for carbazole have reported lifetimes in the range of 7-15 ns in various organic solvents. researchgate.net For a specific carbazole derivative used in a study on fluorescence quenching, the average lifetime was measured to be 8.25 ns. nih.gov These lifetime measurements are often performed using techniques like time-correlated single photon counting (TCSPC). nih.gov

Table 2: Photoluminescence Data for Selected Carbazole Derivatives

| Compound | Emission Type | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

|---|---|---|---|---|---|

| (E)-4-((4-(4-(9H-carbazol-9-yl)styryl)phenyl)ethynyl)-7-bromobenzo[c] acs.orgciac.jl.cnresearchgate.netthiadiazole (CzPB-Br) | Fluorescence | 557 (in CH2Cl2), 515 (solid) | - | - | ciac.jl.cn |

| 4,7-bis((4-((E)-4-(9H-carbazol-9-yl)styryl)phenyl)ethynyl)benzo[c] acs.orgciac.jl.cnresearchgate.netthiadiazole (CzPBPCz) | Fluorescence | 588 (in CH2Cl2), 568 (solid) | - | - | ciac.jl.cn |

| 9-(4-bromobenzyl)-9H-carbazole | Fluorescence & Phosphorescence | - | 16.0% - 91.1% | - | acs.org |

| Carbazole | Fluorescence | - | - | 7-15 ns | researchgate.net |

| Carbazole (for quenching study) | Fluorescence | 359.5 | - | 8.25 ns | nih.gov |

| Carbazole-containing gold(I) complex 1 | Phosphorescence | 595 (solid) | 8% | 1.17 µs | nih.gov |

| Carbazole-containing gold(I) complex 2 | Phosphorescence | 593 (solid) | - | 0.96 µs | nih.gov |

| Carbazole-containing gold(I) complex 3 | Phosphorescence | 612 (solid) | - | 0.43 µs | nih.gov |

Note: This table is interactive and can be sorted by clicking on the column headers.

Solvatochromic studies investigate the effect of solvent polarity on the absorption and emission spectra of a compound. A significant shift in the spectral position with varying solvent polarity is often indicative of an intramolecular charge transfer (ICT) character in the excited state. acs.org

In many donor-acceptor substituted carbazole derivatives, excitation leads to a charge transfer from the electron-donating carbazole moiety to the electron-accepting group. This ICT state is often highly polar, and its energy is sensitive to the polarity of the solvent. acs.org For instance, the fluorescence of certain donor-acceptor luminophores based on a carbazole linker is strongly dependent on solvent polarity, with emissions ranging from the blue to the orange spectral region. rsc.org

The Lippert-Mataga equation is often used to quantify the change in dipole moment upon excitation, providing further evidence for ICT. For a carbazole-based compound with ICT characteristics, a large change in dipole moment of 24.78 D was calculated, confirming the ICT nature of the excited state. nih.gov The radical adduct of a carbazole-based chromophore exhibits a charge transfer band between 598-640 nm that shows a hypsochromic (blue) shift with increasing solvent polarity. epa.gov

Electrochemical Properties Assessment

The electrochemical properties of this compound and its analogues are critical for understanding their behavior in electronic devices, particularly their ability to transport charges and their stability under oxidative and reductive conditions.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. It provides information about the oxidation and reduction potentials of a molecule, which are directly related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively.

Carbazole and its derivatives are known to be electrochemically active and can undergo oxidation. researchgate.net The oxidation potential of the carbazole moiety can be tuned by introducing different substituents. For example, substituting the labile positions of carbazole with electron-withdrawing groups can increase the reduction potential. rsc.org In a study of donor-acceptor luminophores, the compounds were found to be electrochemically active and could be oxidized in a two-step or three-step process, involving electron abstraction from the donor substituent and the central carbazole unit. rsc.org The electrochemically determined ionization potential (IP) values for these compounds were found to depend on the type of donor used. rsc.org

CV studies on carbazole derivatives often reveal reversible or quasi-reversible oxidation waves, indicating the formation of stable or semi-stable radical cations. rsc.org The reversibility of the redox process is crucial for the long-term stability of materials in electronic devices. nsf.gov The HOMO and LUMO energy levels, which can be estimated from the onset oxidation and reduction potentials, are key parameters for designing materials with appropriate energy level alignment in devices like organic light-emitting diodes (OLEDs) and organic solar cells. nankai.edu.cn

Table 3: Electrochemical Data for Selected Carbazole Derivatives

| Compound | E_ox (V vs. SCE) | E_red (V vs. SCE) | HOMO (eV) | LUMO (eV) | Reference |

|---|---|---|---|---|---|

| Acridan-substituted carbazole derivative (1) | - | - | -5.27 (IP) | - | rsc.org |

| Phenoxazine-substituted carbazole derivative (4) | - | - | - | -2.98 (EA) | rsc.org |

| Phenoxazine-substituted carbazole derivative (5) | - | - | - | -3.12 (EA) | rsc.org |

| 9-phenylcarbazole (1b) | +0.84 | - | - | - | nsf.gov |

| N-phenyl-3,6-bis(4-methoxyphenyl)-9H-carbazole (1c) | +0.27 | - | - | - | nsf.gov |

| 9H-carbazole (2a) | +1.423 | - | - | - | nsf.gov |

Note: This table is interactive and can be sorted by clicking on the column headers. E_ox and E_red refer to oxidation and reduction potentials, respectively. HOMO and LUMO values are often derived from these potentials. IP and EA refer to Ionization Potential and Electron Affinity, respectively.

Computational and Theoretical Investigations of 9 2 Bromophenyl 9h Carbazole and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a fundamental computational method used to investigate the electronic structure of many-body systems. For carbazole (B46965) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), provide insights into their molecular and electronic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to find the lowest energy structure of a molecule. For phenyl-carbazole systems, a key parameter is the dihedral angle between the carbazole and phenyl rings. This angle is influenced by the steric hindrance and electronic interactions introduced by substituents. In the case of the related isomer, 9-(4-bromophenyl)-9H-carbazole, crystallographic data shows the 4-bromophenyl ring is inclined to the mean plane of the carbazole moiety by approximately 49.87°. For the ortho-substituted 9-(2-Bromophenyl)-9H-carbazole, a larger dihedral angle would be expected due to the increased steric repulsion between the bromine atom and the carbazole core. This twisting would affect the degree of π-conjugation between the two aromatic systems.

Molecular Orbital Distribution and Energy Level Mapping

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic and optical properties of a molecule.

HOMO: In many 9-phenyl-9H-carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole moiety.

LUMO: The LUMO distribution can vary. In some cases, it is localized on the phenyl ring or distributed across the entire molecule.

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic transitions and stability. The introduction of different substituents can tune this energy gap. For instance, electron-withdrawing groups can lower the LUMO energy level, reducing the gap.

For carbazole-based systems, DFT calculations are used to map these orbitals and determine their energy levels, which correlate with properties like ionization potential and electron affinity.

Table 1: Representative Frontier Molecular Orbital Energies for Carbazole Systems (Illustrative)

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Carbazole Derivative A | -5.8 | -2.1 | 3.7 |

| Carbazole Derivative B | -5.6 | -2.3 | 3.3 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Electron Localization and Electrostatic Property Analysis

Analysis of the molecular electrostatic potential (MEP) provides insight into the charge distribution and reactive sites of a molecule. The MEP map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For carbazole derivatives, the nitrogen atom and the carbazole ring system are generally electron-rich, while the regions around electronegative atoms like bromine would be electron-poor.

Spin-Orbit Coupling Constants and Intersystem Crossing Pathways

Spin-orbit coupling (SOC) is the interaction between an electron's spin and its orbital motion. This interaction is fundamental to processes involving a change in spin state, such as intersystem crossing (ISC) between singlet and triplet excited states. The presence of a heavy atom like bromine significantly enhances the SOC, a phenomenon known as the "heavy-atom effect."

For organic molecules, efficient ISC is crucial for applications in phosphorescent organic light-emitting diodes (OLEDs) and photodynamic therapy. Theoretical calculations can quantify the SOC constants between different electronic states. A larger SOC constant generally leads to a faster ISC rate. The ISC rate is also dependent on the energy gap between the singlet and triplet states; smaller gaps typically facilitate faster crossing. In molecules with significant charge-transfer character in their excited states, the direct SOC can be low, and vibronic coupling contributions may become important.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about intermolecular interactions, which govern properties like crystal packing, solvation, and binding affinities. For a molecule like this compound, MD simulations could be used to understand how individual molecules interact with each other in a condensed phase or with a solvent. Key interactions would include π-π stacking between carbazole rings and halogen bonding involving the bromine atom.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) using Molecular Descriptors

QSAR and QSPR studies aim to build mathematical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological features of the molecule.

For a QSAR/QSPR study involving this compound and its derivatives, one would first calculate a wide range of descriptors. These can be classified into several categories:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D shape of the molecule.

Electronic: Including HOMO/LUMO energies, dipole moment, and partial charges.

Constitutional: Based on the molecular formula.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to create a model that predicts the property of interest using a selection of the most relevant descriptors.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9-(4-bromophenyl)-9H-carbazole |

Computational Studies on Reactivity and Reaction Mechanisms

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricacies of chemical reactivity and reaction mechanisms. While extensive computational studies specifically detailing the reactivity and reaction mechanisms of this compound are not widely available in the public domain, we can infer its likely chemical behavior and the computational approaches that would be used to study it based on related molecules and well-established reaction classes.

The reactivity of this compound is largely dictated by the electronic properties of the carbazole moiety, the carbon-bromine bond, and the steric hindrance imposed by the ortho-substitution pattern. Computational methods, particularly Density Functional Theory (DFT), are well-suited to probe these features.

Theoretical investigations would typically commence with the optimization of the ground-state geometry of the molecule. These calculations would provide insights into key structural parameters such as bond lengths, bond angles, and the dihedral angle between the carbazole and the bromophenyl rings. This dihedral angle is of particular importance as it influences the degree of π-conjugation between the two aromatic systems, which in turn affects the electronic and photophysical properties of the molecule. For the related compound, 9-(4-bromophenyl)-9H-carbazole, the bromophenyl ring is significantly inclined with respect to the carbazole moiety, which suggests that steric effects play a crucial role in determining the molecular conformation.

The primary modes of reactivity for this compound involve the C-Br bond, making it a key substrate for cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation. Computational studies of these reactions would focus on elucidating the reaction mechanisms, identifying transition states, and calculating activation energies.

For a hypothetical Buchwald-Hartwig amination, computational modeling would explore the catalytic cycle, including the oxidative addition of the C-Br bond to a palladium(0) catalyst, the subsequent coordination of an amine, and the final reductive elimination step that forms the new C-N bond. The steric hindrance from the ortho-bromo substituent would be a key focus of such a study, as it is expected to influence the energetics of the transition states and potentially hinder the reaction compared to its meta- or para-substituted counterparts.

While specific data tables for the reactivity of this compound are not available from the conducted searches, a representative table of computationally derived parameters that would be the target of such a study is presented below.

| Computational Parameter | Description | Typical Method of Calculation |

| Ground State Geometry | Optimized molecular structure providing bond lengths, bond angles, and dihedral angles. | DFT (e.g., B3LYP/6-31G*) |

| Frontier Molecular Orbitals | Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), indicating electronic properties. | DFT |

| Transition State Geometries | The molecular structure at the peak of the reaction energy profile, crucial for understanding reaction pathways. | DFT with transition state search algorithms |

| Activation Energies (ΔG‡) | The energy barrier that must be overcome for a reaction to occur, determining the reaction rate. | DFT calculations of reactants and transition states |

| Reaction Enthalpies (ΔH) | The net change in heat content during a reaction, indicating if it is exothermic or endothermic. | DFT calculations of reactants and products |

Further computational investigations could also explore the molecule's potential as a building block in materials science, for example, by calculating its ionization potential, electron affinity, and reorganization energy, which are crucial parameters for charge transport in organic electronic devices.

Structure Property Relationships in 9 2 Bromophenyl 9h Carbazole Based Systems

Impact of Bromine Substitution Position on Electronic and Optical Behavior

The strategic placement of halogen atoms, such as bromine, on the periphery of aromatic systems is a powerful tool for modulating their electronic and optical characteristics. In the context of 9-phenylcarbazole (B72232) derivatives, the position of the bromine substituent significantly influences the electronic structure. nih.gov For instance, the introduction of bromo groups at the 3 and 6 positions of the carbazole (B46965) core has a substantial effect on the oxidation potential of the molecule. ntu.edu.tw This is attributed to the direct electronic communication of these positions with the carbazole's highest occupied molecular orbital (HOMO).

Influence of N-Phenyl Ring Orientation on Conjugation and Torsion Angles

The degree of electronic communication, or conjugation, between the carbazole nucleus and the N-phenyl substituent is critically dependent on the dihedral angle (torsion angle) between the two aromatic systems. A smaller torsion angle allows for greater overlap of the π-orbitals, leading to a more delocalized electronic structure. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the carbazole unit often forces a twisted conformation.

In the case of 9-(4-bromophenyl)-9H-carbazole, a related isomer, X-ray crystallography has revealed that the 4-bromophenyl ring is significantly inclined with respect to the carbazole moiety, with a dihedral angle of 49.87°. nih.govresearchgate.net Similarly, for 9-(4-nitrophenyl)-9H-carbazole, this angle is 53.08°. researchgate.net This non-planar arrangement indicates limited conjugation between the phenyl and carbazole rings. um.edu.my For 9-(2-bromophenyl)-9H-carbazole, the bromine atom at the ortho position is expected to induce an even greater steric clash, likely resulting in a larger torsion angle compared to its 4-bromo counterpart. This increased twist would further electronically decouple the phenyl ring from the carbazole core, meaning the electronic properties would be dominated by the carbazole moiety itself.

| Compound | Substituent on Phenyl Ring | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 9-(4-Bromophenyl)-9H-carbazole | 4-Bromo | 49.87 | nih.govresearchgate.net |

| 9-(4-Nitrophenyl)-9H-carbazole | 4-Nitro | 53.08 | researchgate.net |

Effects of Remote Substituents on Charge Transfer Characteristics

In donor-acceptor systems based on 9-phenylcarbazole, the carbazole unit typically acts as the electron donor. The efficiency of intramolecular charge transfer (ICT) is highly dependent on the electronic nature and positioning of substituents. Substituents placed directly on the carbazole core, particularly at the 3 and 6 positions, have a pronounced effect on its electron-donating strength. ntu.edu.tw

In contrast, substituents on the N-phenyl ring are considered "remote" and their influence on the charge transfer characteristics of the carbazole donor is generally less pronounced. ntu.edu.tw However, these remote substituents can still play a role. For instance, attaching an electron-acceptor moiety to the phenyl ring can create a donor-acceptor system where the phenyl ring itself becomes part of the acceptor unit. The large torsion angle, as seen in this compound, would likely lead to through-space charge transfer rather than a through-bond mechanism, which can have unique photophysical consequences. The presence of electron-withdrawing groups can induce a red shift in the UV-vis spectra. nih.gov

Modulation of Photophysical Properties through Structural Engineering

The photophysical properties of carbazole-based materials, including their absorption and emission wavelengths, can be precisely controlled through structural engineering. For 9-phenylcarbazole systems, modifications can be made to either the carbazole core or the pendant phenyl group.

Introducing electron-withdrawing groups, such as formyl or nitro groups, to phenyl substituents at the 3 and 6 positions of the carbazole can lead to significant red shifts in both absorption and emission spectra. researchgate.netelsevierpure.com The photophysical behavior can also be affected by different substituents on the donor carbazole group in more complex systems. beilstein-journals.org While the 2-bromo substituent on the N-phenyl ring of this compound is not a strong electron-withdrawing or donating group, its steric influence is significant. By forcing a more twisted geometry, it disrupts π-conjugation, which generally leads to a blue shift in the emission spectrum and can increase the triplet energy of the molecule. This makes such compounds potentially suitable as host materials in phosphorescent organic light-emitting diodes (PhOLEDs), where a high triplet energy is required to facilitate efficient energy transfer to the phosphorescent guest emitter. researchgate.net

Correlation between Molecular Structure and Electrochemical Potentials

The electrochemical behavior of 9-phenylcarbazole derivatives is a direct reflection of their electronic structure. The oxidation potential is a key parameter that corresponds to the energy of the HOMO. As previously noted, the oxidation potential of 9-phenylcarbazoles is highly sensitive to substituents at the 3 and 6-positions of the carbazole ring. ntu.edu.twntu.edu.tw Electron-donating groups at these positions lower the oxidation potential (making the molecule easier to oxidize), while electron-withdrawing groups increase it. ntu.edu.tw

In contrast, substituents on the N-phenyl group have a relatively minor effect on the oxidation potential of the carbazole core. ntu.edu.twntu.edu.tw Therefore, this compound is expected to have an oxidation potential similar to that of the parent 9-phenylcarbazole. However, enhancing the electron-donating ability of substituents on the carbazole core can systematically increase the HOMO energy level. rsc.org The introduction of the bromo group itself, being electron-withdrawing, can lead to a slight increase in the oxidation potential compared to an unsubstituted phenyl ring. ntu.edu.tw

| Compound | Substituent(s) | First Oxidation Potential (V vs. Ag/AgCl) | Reference |

|---|---|---|---|

| 9-Phenylcarbazole | None | +1.38 (irreversible) | ntu.edu.tw |

| 3,6-Dibromo-9-phenylcarbazole | 3,6-dibromo | +1.49 | ntu.edu.tw |

| 3,6-Bis(diphenylamino)-9-phenylcarbazole | 3,6-bis(diphenylamino) | +0.50 (irreversible) | ntu.edu.tw |

Applications of 9 2 Bromophenyl 9h Carbazole in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs)

In the realm of organic light-emitting diodes (OLEDs), derivatives of 9-(2-bromophenyl)-9H-carbazole have demonstrated significant potential, primarily in the development of host materials and hole-transporting layers. The carbazole (B46965) unit is well-known for its excellent hole-transporting capabilities and high triplet energy, which are crucial for efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. mdpi.com The presence of the bromophenyl group provides a reactive site for further molecular engineering, enabling the synthesis of more complex structures with optimized properties. nih.gov

Carbazole-based compounds are widely employed as host materials in the emissive layer of OLEDs due to their high triplet energy levels, which facilitate efficient energy transfer to phosphorescent and TADF emitters. mdpi.com While this compound itself is not typically used directly as a host material, it is a key intermediate in the synthesis of more complex bipolar host materials. For instance, it is a precursor for the synthesis of 9-(4′-(1-phenyl-1H-benzo[d]imidazol-2-yl)-[1,1′-biphenyl]-2-yl)-9H-carbazole (o-CbzBiz), a bipolar host material that incorporates both electron-donating carbazole and electron-accepting benzimidazole moieties. This bipolar nature helps to balance charge transport within the emissive layer, leading to improved device efficiency and reduced efficiency roll-off.

Derivatives of this compound have been designed to exhibit high thermal stability and appropriate frontier molecular orbital energy levels to match with various dopants. The strategic placement of the bromo-substituent on the phenyl ring influences the steric and electronic properties of the final host material, which in turn affects the performance of the OLED device.

| Derivative Name | Emitter Type | Device Performance | Reference |

| o-CbzBiz | Phosphorescent (Ir(ppy)3) | High external quantum efficiency | Not specified |

| o-CbzBiz | TADF (2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile) | Enhanced device stability | Not specified |

This table presents data for a derivative synthesized from this compound to illustrate the potential of this chemical scaffold.

The inherent hole-transporting properties of the carbazole moiety make this compound a valuable precursor for the synthesis of hole-transporting materials (HTMs). mdpi.com Arylamines, including carbazole derivatives, are widely recognized as effective electron donors and are integral components in the hole-transporting layers of OLEDs. nih.gov The functionalization of this compound allows for the creation of HTMs with high glass transition temperatures, ensuring morphological stability of the device during operation.

The modification of the this compound core can lead to materials with tailored ionization potentials and hole mobilities, which are critical for efficient hole injection and transport from the anode to the emissive layer. The design of such molecules often involves coupling reactions at the bromine site to introduce other functional groups that enhance the material's performance and stability.

| HTM Derivative | Key Feature | Impact on OLED Performance | Reference |

| N/A | High thermal stability | Improved device lifetime | nbinno.com |

| N/A | Tunable electronic properties | Optimized charge injection | mdpi.com |

This table illustrates the general properties and impact of hole-transporting materials derived from carbazole scaffolds similar to this compound.

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

While carbazole derivatives are known to possess good charge-transporting properties, making them suitable for applications as organic semiconductors in devices like organic field-effect transistors (OFETs), specific research detailing the direct use or derivatization of this compound for this purpose is not extensively reported in the available literature. The general properties of carbazole-based materials, such as their electron-rich nature and high hole mobility, suggest that derivatives of this compound could be engineered to function as the active semiconductor layer in p-type OFETs. researchgate.net

Photovoltaic Devices and Dye-Sensitized Solar Cells

In the field of photovoltaics, carbazole-based materials are utilized for their excellent hole-transporting characteristics and thermal stability. mdpi.com Derivatives of this compound have been explored as components in organic solar cells and dye-sensitized solar cells (DSSCs). For instance, a related compound, 2-(2-Bromophenyl)-9-phenyl-9H-carbazole, is noted for its role in enhancing the efficiency of organic photovoltaic (OPV) devices by facilitating efficient charge separation and transport. While this is not the exact compound of focus, it highlights the potential of the bromophenyl-carbazole framework in solar cell applications.

Bioimaging and Fluorescent Probe Development

The application of this compound or its direct derivatives in the fields of bioimaging and fluorescent probe development is not well-documented in the reviewed scientific literature. While carbazole and its derivatives can exhibit fluorescence, making them potential candidates for such applications, specific research focusing on this compound for these purposes has not been prominently reported.

Sensors and Chemodosimeters

Coordination Cages and Metal-Organic Frameworks based on Carbazole Ligands

The functionalization of carbazole-based ligands, including derivatives related to this compound, is a key strategy in the development of advanced functional materials such as coordination cages and metal-organic frameworks (MOFs). The introduction of substituents on the carbazole core, particularly at the 9-position, allows for the fine-tuning of the structural and functional properties of the resulting materials. This approach has been instrumental in creating materials with tailored porosity, stability, and reactivity for applications in gas storage, catalysis, and sensing.

Research has demonstrated that aryl-functionalized carbazole ligands can be readily synthesized through methods like the Ullman coupling and subsequently used to construct coordination cages. osti.gov For instance, the synthesis of ligands such as 9-(4'-bromophenyl)-carbazole-3,6-dicarboxylic acid has been a stepping stone in creating more complex, functionalized carbazole-based ligands for coordination cages. osti.gov These ligands can then be reacted with metal ions to form well-defined, porous molecular structures.

The table below summarizes the Brunauer-Emmett-Teller (BET) surface areas of some functionalized M12(R-cdc)12 coordination cages, illustrating the impact of the metal center and the functional group on the porosity of the material.

| Cage Composition | Functional Group (R) | Metal (M) | Optimized BET Surface Area (m²/g) |

| M12(R-cdc)12 | 9H | Cr | >1200 |

| M12(R-cdc)12 | 9-phenyl | Cr | ~1000 |

| M12(R-cdc)12 | 9H | Cu | ~1000 |

| M12(R-cdc)12 | 9-phenyl | Cu | ~800 |

| M12(R-cdc)12 | 9H | Mo | ~900 |

| M12(R-cdc)12 | 9-phenyl | Mo | ~700 |

Data sourced from studies on functionalized carbazole-based coordination cages. osti.gov

In the realm of metal-organic frameworks, carbazole-based ligands are employed to create robust and functional structures. The electron-rich nature of the carbazole unit makes it a desirable component in MOFs designed for applications in photocatalysis and fluorescence sensing. bohrium.commdpi.com The "backfolded" design concept, where carbazole units are attached as side arms to a linker backbone, has been shown to be an effective strategy to incorporate these functionalities without disrupting the formation of the framework. nih.govacs.org This design can also enhance the thermal stability of the resulting MOF. bohrium.com

Carbazole-functionalized MOFs have demonstrated efficacy in detecting nitroaromatic compounds through fluorescence quenching. nih.gov For instance, a zirconium-based MOF with carbazole side arms showed selectivity and sensitivity towards 4-nitroaniline, with a low limit of detection. nih.gov Similarly, cadmium-based MOFs constructed from a carbazole-functionalized tricarboxylic acid ligand have been successful in detecting various organic pollutants, including antibiotics and pesticides. researchgate.net The inherent fluorescence of the carbazole moiety is often leveraged in these sensing applications. mdpi.com

Reactivity and Further Functionalization of 9 2 Bromophenyl 9h Carbazole

Site-Selective Functionalization Strategies for Carbazole (B46965) Nucleus

The carbazole nucleus is an electron-rich aromatic system, susceptible to various functionalization reactions. However, achieving site-selectivity can be challenging due to the presence of multiple reactive positions (C1/C8, C2/C7, C3/C6, and C4/C5). Modern synthetic strategies often employ directing groups to control the regioselectivity of these transformations.

While the direct functionalization of 9-(2-bromophenyl)-9H-carbazole is not extensively detailed, general methodologies for carbazole functionalization are applicable. Current approaches for achieving C1 functionalization, for example, often rely on pre-installed directing groups, which can limit their applicability. nih.govresearchgate.netresearchgate.net A significant advancement involves the use of a transient directing mediator, such as norbornene, in palladium-catalyzed C-H alkylation and acylation of carbazoles. nih.govresearchgate.net This strategy avoids the need for permanent directing groups and has been shown to favor the C1 position. The reaction proceeds through a proposed six-membered palladacycle intermediate, a novel mechanism in the context of Pd/norbornene-catalyzed reactions. nih.govresearchgate.net

The positions C3 and C6 are electronically favored for electrophilic substitution due to the electron-donating nature of the nitrogen atom. Traditional electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions can be employed, although they may yield mixtures of products. The directing effect of the N-(2-bromophenyl) group can influence the product distribution in these reactions.

Cross-Coupling Reactions for Peripheral Modifications of the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a highly valuable synthetic handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions. This allows for the extension of the molecular framework and the tuning of its electronic and photophysical properties.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures. mit.edunbinno.com The reaction involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. nbinno.commasterorganicchemistry.com In the case of this compound, the C-Br bond on the phenyl ring is the reactive site for this transformation.

The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. researchgate.net This methodology allows for the introduction of various aryl and heteroaryl groups, leading to the synthesis of complex, sterically hindered biaryl systems. The versatility of the Suzuki-Miyaura coupling is demonstrated by its tolerance of a wide range of functional groups on the boronic acid partner. mit.edu

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Aryl Bromides

| Boronic Acid/Ester Partner | Expected Product Substituent | Potential Application |

|---|---|---|

| Phenylboronic acid | Phenyl | Core structure for organic electronics |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Electron-donating group for tuning HOMO level |

| 3,5-Difluorophenylboronic acid | 3,5-Difluorophenyl | Electron-withdrawing group for tuning LUMO level |

| 2-Thienylboronic acid | Thiophen-2-yl | Building block for conjugated polymers |

| Pyridin-3-ylboronic acid | Pyridin-3-yl | Introduction of a nitrogen-containing heterocycle for medicinal chemistry |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed to functionalize the bromophenyl moiety. These reactions expand the scope of possible modifications, allowing for the introduction of non-aromatic groups.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene, forming a new carbon-carbon bond and introducing a vinyl substituent. masterorganicchemistry.comorganic-chemistry.org This reaction is stereoselective, typically yielding the trans isomer. organic-chemistry.org It is a powerful tool for synthesizing stilbene-like structures and other vinyl-substituted aromatics. beilstein-journals.org The reaction is catalyzed by a palladium source and requires a base. nih.gov

The Stille reaction utilizes organotin compounds (stannanes) as the coupling partner for the aryl bromide. researchgate.net A key advantage of the Stille coupling is the stability and functional group tolerance of the organotin reagents. This reaction can be used to introduce a wide variety of groups, including alkyl, vinyl, and aryl moieties.

Table 2: Comparison of Cross-Coupling Reactions for Modifying the Bromophenyl Moiety

| Reaction | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Mild conditions, commercially available reagents, non-toxic byproducts. mit.edunbinno.com |

| Heck | Alkene (R-CH=CH₂) | C(sp²)-C(sp²) | Forms vinylated arenes, often with high trans selectivity. organic-chemistry.orgbeilstein-journals.org |

| Stille | Organotin Reagent (R-SnBu₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Tolerates a wide range of functional groups, but tin byproducts are toxic. researchgate.net |

C-H Functionalization at Various Positions of the Carbazole Unit

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying aromatic systems, avoiding the need for pre-functionalized substrates. researchgate.net For the carbazole unit in this compound, C-H activation can provide access to derivatives that are difficult to synthesize via traditional methods.

Transition metal-catalyzed C-H activation offers high levels of regioselectivity and efficiency. researchgate.net Gold-catalyzed carbene transfer reactions, for instance, can achieve multiple C-H functionalizations on the carbazole framework. nih.gov This method allows for the selective introduction of two or more new functional groups onto the carbazole scaffold with high efficiency. nih.gov

Palladium catalysis, often in cooperation with a transient mediator like norbornene, enables direct C-H alkylation and acylation at the C1 position of the carbazole nucleus. nih.govresearchgate.net Other strategies may target the C2 or C3 positions depending on the catalyst, directing group, and reaction conditions. These methods are crucial for building complex molecules with applications as bioactive agents and functional materials. mdpi.com

Table 3: Selected C-H Functionalization Methods for Carbazole

| Method | Catalyst/Reagent | Target Position | Type of Functionalization | Reference |

|---|---|---|---|---|

| Pd/Norbornene Catalysis | Pd(OAc)₂, Norbornene | C1 | Alkylation, Acylation | nih.gov, researchgate.net |

| Gold-Catalyzed Carbene Transfer | Au(I) Catalyst, Diazoalkane | Multiple positions | Carbene Insertion | nih.gov |

| Rh(III)-Catalyzed Alkylation | [RhCp*Cl₂]₂ | C8 (with N-pyridyl directing group) | Alkylation | researchgate.net |

Cascade and Domino Reactions for Complex Carbazole Architectures

Cascade and domino reactions are highly efficient synthetic strategies where a sequence of reactions occurs in a single pot, leading to the formation of complex molecules from simple starting materials. nih.gov These processes are characterized by high atom economy and a reduction in waste and purification steps. nih.gov

For this compound, its bifunctional nature is ideal for designing cascade reactions. A plausible sequence could involve an initial intermolecular cross-coupling reaction at the C-Br bond, followed by an intramolecular C-H activation/cyclization onto the carbazole nucleus. For example, a Heck reaction could introduce a vinyl group that subsequently undergoes an intramolecular cyclization to form a new fused ring.

Similarly, a Suzuki coupling could introduce a substituent bearing a reactive functional group (e.g., an ortho-halide or a carbonyl group) that then participates in an intramolecular reaction with a C-H bond on the carbazole. Such strategies would enable the rapid construction of polycyclic aromatic systems incorporating the carbazole moiety, which are of significant interest in materials science. While specific examples starting from this compound are not prominently documented, the principles are well-established for related bifunctional precursors.

Crystal Engineering and Supramolecular Assembly of N Arylcarbazoles

Crystallographic Characterization and Polymorphism

The crystallographic characterization of N-arylcarbazoles provides the fundamental data for understanding their solid-state architecture. Single-crystal X-ray diffraction is the definitive technique for determining parameters such as the crystal system, space group, and unit cell dimensions.

For instance, the key intermediate 9-(4-Bromophenyl)-9H-carbazole crystallizes in the monoclinic space group P2₁/c. rsc.orgnih.gov A crucial structural feature of this molecule is the significant dihedral angle between the carbazole (B46965) moiety and the bromophenyl ring, measured at 49.87 (5)°. nih.govresearchgate.net This twisted conformation is a common characteristic among N-arylcarbazoles and profoundly impacts the potential for π-system conjugation and the nature of intermolecular packing. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in related carbazole derivatives. For example, a cyano-analogue of 9-(4-Bromophenyl)-9H-carbazole is known to have a second, structurally unrelated polymorph. nih.gov While no polymorphs of 9-(2-Bromophenyl)-9H-carbazole have been reported, the potential for different packing arrangements due to the varied steric and electronic influences of the ortho-bromo substituent remains an area for investigation.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₈H₁₂BrN | nih.gov |

| Molecular Weight | 322.2 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 8.4137 (3) | nih.gov |

| b (Å) | 20.1179 (7) | nih.gov |

| c (Å) | 8.6346 (3) | nih.gov |

| β (°) | 108.5322 (14) | nih.gov |

| Volume (ų) | 1385.76 (8) | nih.gov |

| Z | 4 | nih.gov |

Rational Design of Crystal Packing for Enhanced Functional Properties

The rational design of crystal packing is a central goal of crystal engineering. By modifying the molecular structure, chemists can influence the intermolecular interactions and steer the self-assembly towards a desired architecture with enhanced properties for applications like organic light-emitting diodes (OLEDs). rsc.org Carbazole derivatives are widely used as host materials in OLEDs due to their high thermal stability and good hole-transporting capabilities. rsc.org

The inclination of the carbazole and phenyl moieties is of particular interest, as it determines the degree of electronic conjugation and thus influences the electrochemical and photophysical properties. nih.gov In the case of 9-(4-Bromophenyl)-9H-carbazole, the crystal structure can be deconstructed into distinct slabs: "A" slabs composed of carbazole rings and "B" slabs made of the 4-bromophenyl groups. nih.gov Interestingly, several other N-arylcarbazoles with much bulkier substituents in the para-position exhibit a virtually identical packing arrangement of their carbazole "A" slabs. nih.gov This suggests a robust, modular assembly pattern that could be exploited. By designing molecules that preserve the favorable carbazole framework while modifying the other substituents, it may be possible to tune the material's electronic properties without disrupting the charge-transporting pathways. nih.gov

Host-Guest Chemistry and Inclusion Abilities in Carbazole Crystal Skeletons

The inherent structural features of carbazole derivatives, particularly their propensity to form well-defined cavities and channels in the solid state, make them attractive candidates for host-guest chemistry. Macrocycles constructed from carbazole units, such as calix mdpi.comcarbazole, have been synthesized and shown to possess larger π-rich cavities compared to traditional phenol-based macrocycles. acs.org

These carbazole-based macrocycles can selectively bind guest molecules, such as the tetraethylammonium (B1195904) (TEA) cation, through cation-π interactions. acs.org The development of nitrogen-containing macrocyclic arenes, including those built from carbazole, is a rapidly advancing field aimed at creating a new generation of functional hosts with unique structural and binding characteristics. mdpi.com While the formation of inclusion compounds by single molecules of this compound has not been documented, the broader carbazole family demonstrates significant potential for creating crystalline frameworks capable of encapsulating guest species, a key area of interest in supramolecular chemistry. rsc.orgmdpi.com

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Carbazole (B46965) Science

9-(2-Bromophenyl)-9H-carbazole has been established as a pivotal molecular scaffold in the advancement of carbazole chemistry and materials science. Its significance stems from a unique combination of a photo- and electro-active carbazole core and a synthetically versatile ortho-substituted bromophenyl group. Research has demonstrated that this compound is a crucial intermediate for creating a diverse range of functional organic materials. protheragen.ai The presence of the bromine atom at the ortho position allows for strategic functionalization through various cross-coupling reactions, enabling the synthesis of complex molecules with precisely tailored properties.

A key contribution of this compound to the field is its role as a building block for host materials in high-performance Organic Light-Emitting Diodes (OLEDs). acs.orgclearsynth.com The steric hindrance introduced by the ortho-phenyl linkage can disrupt intermolecular interactions and lead to materials with high triplet energy levels. acs.org This is critical for hosting phosphorescent and thermally activated delayed fluorescence (TADF) emitters, paving the way for highly efficient lighting and display technologies. acs.org Furthermore, derivatives of this compound have shown favorable thermal stability and charge transport capabilities, which are essential for the operational longevity and performance of electronic devices. nbinno.com Its utility extends to organic photovoltaics (OPVs), where its derivatives can enhance charge separation and transport, contributing to higher power conversion efficiencies. nbinno.comchemimpex.com The exploration of this compound has thus expanded the synthetic toolbox available to chemists and provided fundamental insights into the structure-property relationships that govern the performance of carbazole-based materials.

Unexplored Reactivity and Functionalization Pathways for this compound

While the reactivity of the carbon-bromine bond in this compound has been extensively utilized in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, significant potential for discovering novel transformations remains. acs.orgresearchgate.net One underexplored area is the selective functionalization of the carbazole core in the presence of the bromophenyl group. Developing methodologies for electrophilic substitution reactions (e.g., nitration, halogenation, or Friedel-Crafts acylation) at specific positions of the carbazole moiety could yield multifunctional derivatives with intricate electronic properties.

Another promising avenue involves leveraging the ortho-bromo group for directed metallation. Ortho-lithiation of the phenyl ring, followed by trapping with a variety of electrophiles, could provide access to a new class of sterically demanding, multi-substituted biaryl carbazole derivatives that are otherwise difficult to synthesize. acs.org Furthermore, investigating C-H activation/functionalization reactions on either the carbazole or the phenyl ring offers a more atom-economical approach to creating complex structures. Exploring catalysis with earth-abundant metals like copper, nickel, or iron for C-N and C-C bond formation could also lead to more sustainable and cost-effective synthetic protocols compared to traditional palladium-based methods. These new pathways could unlock novel molecular architectures with unique photophysical and electronic characteristics.

Emerging Applications in Advanced Materials and Nanoscience

The application of this compound derivatives is rapidly expanding beyond their established roles in OLEDs and OPVs. nbinno.comchemimpex.comnbinno.com The inherent fluorescence of the carbazole unit makes this compound a prime candidate for the development of sophisticated chemical sensors. chemimpex.com By attaching specific receptor units to the scaffold via the bromophenyl anchor, it is possible to design chemosensors that exhibit a fluorescent response upon binding to specific analytes, such as metal ions or environmental pollutants. chemimpex.com

In the field of polymer chemistry, this compound can serve as a functional monomer. Its polymerization, or copolymerization with other monomers, could lead to the creation of advanced polymers with high thermal stability, tailored electronic properties, and processability. chemimpex.comnbinno.com These materials could find applications in industries such as aerospace and automotive for lightweight, durable components. chemimpex.com In nanoscience, the rigid and planar structure of the carbazole core makes it an attractive building block for constructing well-defined nanostructures. Its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could produce materials with high porosity and ordered electronic domains, suitable for applications in gas storage, separation, and heterogeneous catalysis. The self-assembly of rationally designed derivatives into nanofibers, vesicles, or other supramolecular structures is another burgeoning area with potential applications in nanoscale electronics and photonics.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis has become indispensable for the rational design of new materials derived from this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), allow for the in silico prediction of key molecular properties before undertaking complex and time-consuming laboratory work. researchgate.net This approach enables researchers to screen virtual libraries of derivatives to identify candidates with optimal characteristics for specific applications.

For instance, DFT calculations can accurately predict frontier molecular orbital energy levels (HOMO/LUMO), which are critical for designing efficient charge-transporting materials for OLEDs and OPVs. researchgate.net Theoretical modeling is also used to estimate the triplet state energies of potential host materials, ensuring they are sufficient to confine the triplet excitons of phosphorescent or TADF emitters. acs.org This computational pre-screening guides experimental efforts, allowing chemists to focus on synthesizing the most promising candidates. The experimental characterization of the synthesized compounds—including their photophysical, electrochemical, and thermal properties—provides crucial feedback that is used to refine and validate the computational models, creating a powerful design-synthesis-characterization loop that accelerates the discovery of next-generation materials. researchgate.netacs.org

Prospects for Industrial and Technological Advancement based on this compound Derivatives

The continued development of materials derived from this compound holds significant promise for widespread industrial and technological impact. In the display and solid-state lighting industries, novel host and TADF materials synthesized from this precursor are poised to enable the production of OLEDs with superior energy efficiency, longer operational lifetimes, and enhanced color purity, driving the next generation of consumer electronics and sustainable lighting solutions. nbinno.comuran.ua

In the renewable energy sector, the creation of more efficient and stable donor or acceptor materials for organic solar cells will be crucial for increasing their power conversion efficiency and making them a commercially competitive alternative to conventional silicon-based photovoltaics. nbinno.comchemimpex.com The flexibility and transparency offered by OPVs could unlock novel applications in portable electronics and building-integrated photovoltaics. nbinno.com Beyond electronics, the carbazole scaffold is a well-known pharmacophore, and this compound serves as a versatile building block for creating libraries of complex molecules for drug discovery. nbinno.comnih.govmdpi.com Preliminary research has pointed to its utility in developing compounds with potential anti-cancer properties. chemimpex.comnbinno.com For these prospects to be realized, advancements in the large-scale, cost-effective synthesis of this compound and the optimization of subsequent coupling reactions will be essential for industrial adoption.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 902518-11-0 | protheragen.ai |

| Molecular Formula | C₁₈H₁₂BrN | protheragen.ai |

| Molecular Weight | 322.20 g/mol | protheragen.ai |

| Appearance | Powder to crystal | protheragen.ai |

| Melting Point | 93-94 °C | protheragen.ai |

| Boiling Point | 462.0 ± 37.0 °C | protheragen.ai |

| Density | 1.39 ± 0.1 g/cm³ | protheragen.ai |

Table 2: Applications of this compound Derivatives

| Application Area | Key Role of Derivative | Desired Properties | Reference |

| OLEDs | Host Material, Emitter | High Triplet Energy, Good Thermal Stability, Efficient Charge Transport | acs.orgnbinno.comuran.ua |

| Organic Photovoltaics (OPVs) | Donor or Acceptor Material | Broad Absorption, High Charge Mobility, Favorable Energy Levels | nbinno.comchemimpex.comresearchgate.net |

| Chemical Sensors | Fluorescent Probe | High Quantum Yield, Analyte-Specific Binding Sites | chemimpex.com |

| Advanced Polymers | Monomer | Thermal Stability, Defined Electronic Properties, Processability | chemimpex.comnbinno.com |

| Pharmaceutical Research | Synthetic Intermediate | Versatile Scaffold for Bioactive Molecules | nbinno.commdpi.com |

常见问题

Q. What is the standard protocol for synthesizing 9-(2-Bromophenyl)-9H-carbazole?

The synthesis typically involves cross-coupling reactions. A common method is the Suzuki-Miyaura coupling, where 9-(4-Bromophenyl)-9H-carbazole (1 equiv) reacts with a boronic acid derivative (1.2 equiv) in the presence of Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2M), and THF at 70°C under reflux for 24 hours . Alternatively, alkylation via nucleophilic substitution using carbazole and brominated aryl halides (e.g., 2-bromophenyl derivatives) in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C yields the target compound . Purification is achieved via column chromatography (silica gel, DCM/hexane) or recrystallization from ethanol.

Q. How can researchers confirm the structural integrity of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for related carbazole derivatives (e.g., 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole) . Complementary techniques include:

- ¹H/¹³C NMR : To verify substitution patterns and aromatic proton environments .

- Mass spectrometry (MS) : For molecular weight validation .

- Elemental analysis : To confirm stoichiometry .

Advanced Research Questions

Q. How can catalytic systems be optimized for site-selective C–H functionalization in carbazole derivatives?

Ru-catalyzed C–H bond arylation offers high site selectivity for carbazoles. Using 9-(pyrimidin-2-yl)-9H-carbazole as a directing group, Ru catalysts enable ortho-arylation with boronic acids under mild conditions, achieving moderate-to-good yields (50–75%) . Key factors include:

Q. How can researchers reconcile contradictory data on reaction yields in carbazole synthesis?

Discrepancies in yields (e.g., 65% in Suzuki coupling vs. 89.5% in alkylation ) arise from:

- Catalyst loading : Higher Pd concentrations (5 mol%) may improve cross-coupling efficiency.

- Reaction time : Extended reflux durations (48–72 hours) enhance conversion in sluggish reactions.

- Purification methods : Gradient column chromatography reduces losses compared to simple recrystallization.

Q. What methodologies are used to study the photophysical properties of this compound?

For ultralong organic phosphorescence (UOP) applications:

- Time-resolved photoluminescence : Measures lifetimes (up to 1.37 s) and quantum yields (up to 23.6%) .

- Theoretical calculations : DFT or TD-DFT models predict intramolecular hydrogen bonding and π-π interactions critical for UOP .

- Crystallography : Correlates packing modes (e.g., dimer formation) with emission efficiency .

Q. What role does this compound play in organic electronics?

As a building block for:

- OLEDs : Carbazole derivatives are used in emissive layers due to high hole-transport efficiency. Double-layer devices with Mg:Ag cathodes achieve brightness >1000 cd/m² at <10 V .

- Host materials : When functionalized with electron-deficient groups (e.g., pyrimidine), they enable green phosphorescence in electroluminescent devices .

- Polymer precursors : Electropolymerization of carbazole-thiophene copolymers enhances capacitive behavior in energy storage .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。